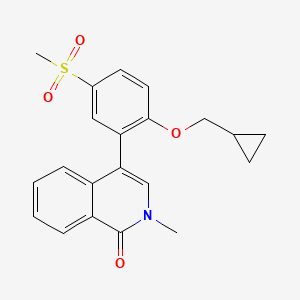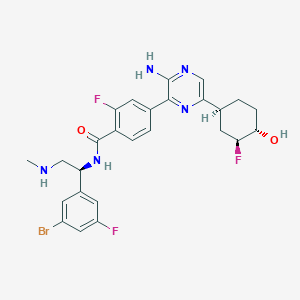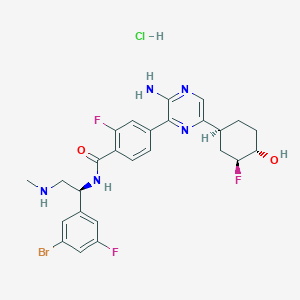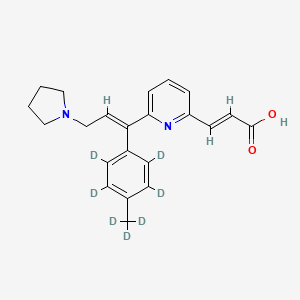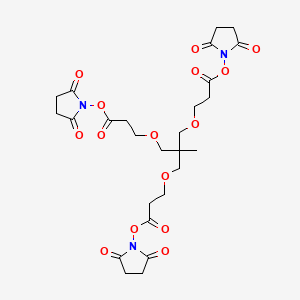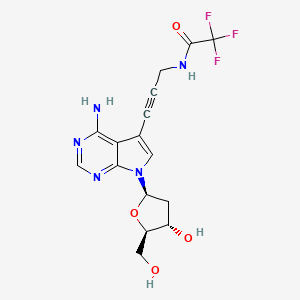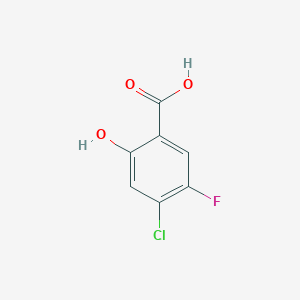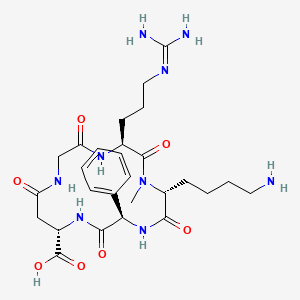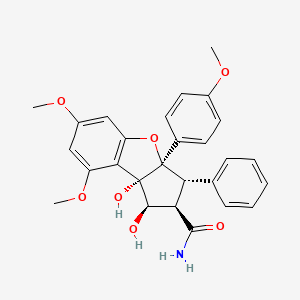
Didesmethylrocaglamide
描述
双去甲基罗格酰胺是一种天然存在的罗格酰胺衍生物,属于一类被称为罗格酰胺的抗癌植物化学物质。这些化合物来自楝属植物。 传统上,罗格酰胺因其杀虫特性而被使用,但最近的研究集中在它们作为化学治疗剂治疗各种白血病、淋巴瘤和癌瘤的潜力 .
准备方法
合成路线和反应条件: 双去甲基罗格酰胺的合成涉及多个步骤,从从楝属物种中提取罗格酰胺开始。合成路线通常包括环化反应、还原过程和官能团修饰以实现所需的结构。 特定反应条件,如温度、溶剂和催化剂,经过优化以最大限度地提高产率和纯度 .
工业生产方法: 双去甲基罗格酰胺的工业生产仍处于实验阶段。该过程涉及从植物来源大规模提取,然后进行化学合成以提纯和纯化化合物。 正在探索生物技术方法的进步,如植物细胞培养和基因工程,以提高生产效率 .
化学反应分析
反应类型: 双去甲基罗格酰胺会发生各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂如高锰酸钾或过氧化氢。
还原: 该反应涉及添加氢或去除氧,通常使用还原剂如氢化锂铝或硼氢化钠。
常用试剂和条件:
氧化: 高锰酸钾、过氧化氢。
还原: 氢化锂铝、硼氢化钠。
取代: 卤素、亲核试剂.
形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
科学研究应用
双去甲基罗格酰胺具有广泛的科学研究应用,包括:
化学: 用作研究罗格酰胺合成和反应性的模型化合物。
生物学: 研究其在抑制肿瘤细胞蛋白质合成中的作用。
医学: 作为潜在的化学治疗剂,探索治疗各种癌症,包括白血病、淋巴瘤和癌瘤。
工业: 开发杀虫剂产品的潜在应用
作用机制
双去甲基罗格酰胺的抗肿瘤活性主要由抑制肿瘤细胞蛋白质合成驱动。这是通过抑制抑制蛋白 1 和抑制蛋白 2 实现的,抑制蛋白 1 和抑制蛋白 2 是癌细胞增殖所必需的。这些蛋白质与 Ras 介导的 CRaf-MEK-ERK 信号通路有关,该通路负责使 eIF4E 磷酸化,eIF4E 是蛋白质合成启动的关键因素。 此外,罗格酰胺可以直接作用于 eIF4A,这是 eIF4F 复合体的另一个翻译起始因子 .
类似化合物:
罗格酰胺: 双去甲基罗格酰胺的母体化合物。
希尔维斯特罗: 另一种以其强抗癌活性而闻名的罗格酰胺衍生物。
罗格酰胺-A: 一种具有类似抗癌特性的密切相关化合物
独特性: 双去甲基罗格酰胺以其强大的抗肿瘤活性及其抑制肿瘤细胞蛋白质合成的能力而独树一帜。 与其他一些罗格酰胺衍生物不同,双去甲基罗格酰胺对 MDR1 抑制不敏感,使其成为进一步药物开发的有希望的候选药物 .
相似化合物的比较
Rocaglamide: The parent compound from which didesmethylrocaglamide is derived.
Silvestrol: Another rocaglamide derivative known for its potent anti-cancer activity.
Rocaglamide-A: A closely related compound with similar anti-cancer properties
Uniqueness: this compound is unique due to its potent anti-tumor activity and its ability to inhibit protein synthesis in tumor cells. Unlike some other rocaglamide derivatives, this compound is not sensitive to MDR1 inhibition, making it a promising candidate for further drug development .
属性
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNPQEWLGQURNX-PXIJUOARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Little research has been conducted specifically regarding didesmethylrocaglamide, but its mechanism of action is likely to be congruent with the rest of the rocaglamide class. Didesmethylrocaglamide’s anti-tumor activity, similar to other rocaglamide derivatives, is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. There is also some evidence that rocaglamides can act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamides promote degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamides also appear to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, they have been studied as an adjuvant in TRAIL-resistant cancers due to their ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies. | |
| Record name | Didesmethylrocaglamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15496 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


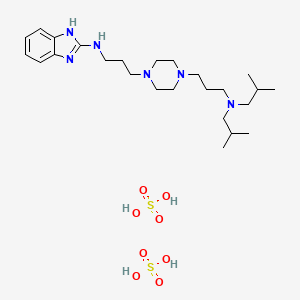
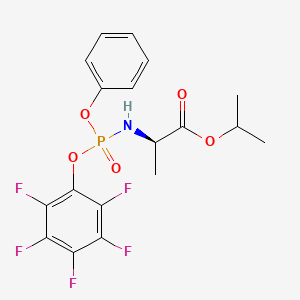
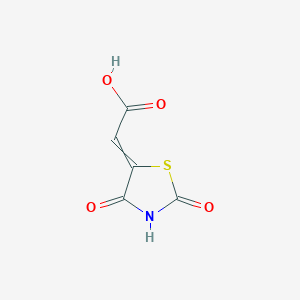

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)
